molecular formula C5H3FN2O2 B072422 2-Fluoro-3-nitropyridine CAS No. 1480-87-1

2-Fluoro-3-nitropyridine

Cat. No. B072422
CAS RN: 1480-87-1
M. Wt: 142.09 g/mol
InChI Key: QDKIYDGHCFZBGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Fluoro-3-nitropyridine involves several methods, including the fluorodenitration reaction mediated by tetrabutylammonium fluoride under mild conditions, which is general for 2- or 4-nitro-substituted pyridines. This method allows for the efficient synthesis of fluoropyridines, highlighting the versatility and efficiency of the process in producing 2-Fluoro-3-nitropyridine derivatives (Kuduk, Dipardo, & Bock, 2005). Additionally, displacement reactions of 3-fluoro-2-nitropyridine with various nitrogen-containing heterocycles and aliphatic amines have been described, emphasizing the regioselective nature of these processes (Culshaw et al., 2012).

Molecular Structure Analysis

Investigations into the molecular and crystal structures of nitroderivatives of amino-methylpyridines, including 2-fluoro-3-nitropyridine analogs, have provided insights into the stabilization mechanisms and arrangement of molecules within these compounds. These studies reveal layered arrangements stabilized by a combination of N-H···N and N-H···O hydrogen bonds, contributing to our understanding of the structural characteristics of 2-Fluoro-3-nitropyridine derivatives (Bryndal et al., 2012).

Chemical Reactions and Properties

2-Fluoro-3-nitropyridine undergoes various chemical reactions, including nucleophilic substitution and fluorination, which are crucial for its application in the synthesis of complex molecules. An example includes the synthesis of 3-substituted 2-aminopyridines via the displacement of 3-fluoro-2-nitropyridine, highlighting the compound's versatility in organic synthesis (Culshaw et al., 2012).

Physical Properties Analysis

Studies focusing on the microwave rotational spectra of 2-fluoropyridine and analogs provide valuable information on the geometric parameters, including bond distances and angles, of the pyridine ring backbone. These findings offer insights into the effects of fluorine substitution on the molecular structure of pyridines, including 2-Fluoro-3-nitropyridine (van Dijk, Sun, & van Wijngaarden, 2012).

Chemical Properties Analysis

The chemical properties of 2-Fluoro-3-nitropyridine, such as its reactivity and the nature of its interactions with other molecules, have been explored through various studies. These investigations reveal the compound's potential in forming complex chemical structures and its application in the synthesis of novel compounds (Kuduk, Dipardo, & Bock, 2005).

Scientific Research Applications

  • Proteomics Research : Another similar compound, “3-Fluoro-2-nitropyridine”, is mentioned as a specialty product for proteomics research applications . Again, the specific applications, methods, and outcomes are not provided.

  • Synthesis of Fluorinated Pyridines : “2-Fluoro-3-nitropyridine” is used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .

  • Agricultural Research : In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures . Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .

  • Radiobiology : Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biological active compounds are also presented . Synthetic routes towards 18 F-substituted pyridines present a special interest as potential imaging agents for various biological applications .

  • Synthesis of 2-Substituted-5-Nitropyridines : “2-Fluoro-3-nitropyridine” could potentially be used in the synthesis of 2-substituted-5-nitropyridines . This involves a two-step reaction from 3-nitropyridine to form 5-nitropyridine-2-sulfonic acid . The specific methods and outcomes would depend on the exact experimental conditions and reactants used .

  • Substitution Reactions : “2-Fluoro-3-nitropyridine” could also be used in substitution reactions with ammonia and amines . This could be done using the vicarious substitution method or the oxidative substitution method in the position para to the nitro group . High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .

  • Synthesis of Imidazo[4,5-c]pyridines : Another potential application could be the synthesis of imidazo[4,5-c]pyridines from 4-aminopyridine . The specific methods and outcomes would again depend on the exact experimental conditions and reactants used .

Safety And Hazards

2-Fluoro-3-nitropyridine may cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately, wash off with soap and plenty of water, and consult a doctor .

Future Directions

Fluoropyridines, including 2-Fluoro-3-nitropyridine, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They are of special interest as potential imaging agents for various biological applications . The interest toward the development of fluorinated chemicals has been steadily increased .

properties

IUPAC Name

2-fluoro-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN2O2/c6-5-4(8(9)10)2-1-3-7-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKIYDGHCFZBGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376478
Record name 2-Fluoro-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-nitropyridine

CAS RN

1480-87-1
Record name 2-Fluoro-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-nitropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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